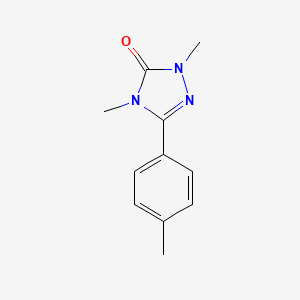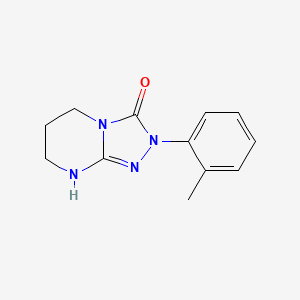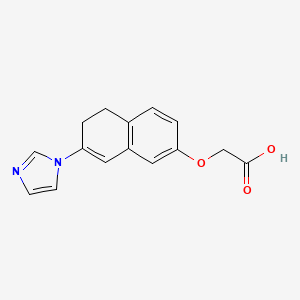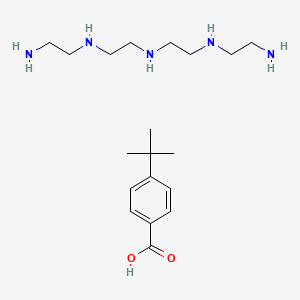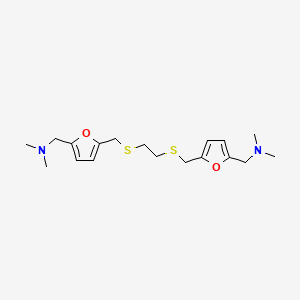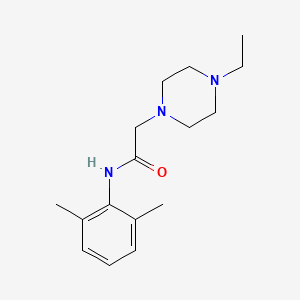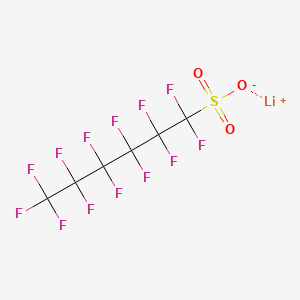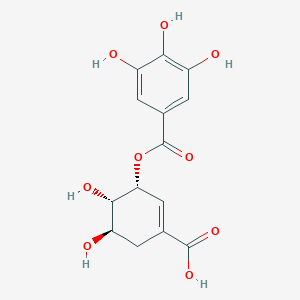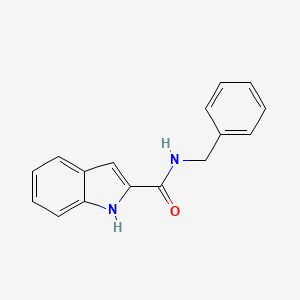
3-(Dimethylamino)-2-methylpropiophenone, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-2-methylpropiophenone, ®- is an organic compound that belongs to the class of aromatic ketones. It is characterized by the presence of a dimethylamino group attached to the aromatic ring and a methyl group on the propiophenone backbone. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-methylpropiophenone, ®- typically involves the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal. This reaction proceeds under controlled conditions to yield the desired enaminone compound . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the target compound.
Industrial Production Methods
In industrial settings, the production of 3-(Dimethylamino)-2-methylpropiophenone, ®- may involve large-scale batch reactions with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-methylpropiophenone, ®- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution on the aromatic ring.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-methylpropiophenone, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes and pigments for various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(Dimethylamino)-2-methylpropiophenone, ®- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for various chemical modifications, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl enaminones: These compounds share a similar structural motif and are used as building blocks for heterocyclic compounds.
2-(Dimethylamino)ethyl methacrylate: This compound is used in polymer chemistry and shares the dimethylamino functional group.
Uniqueness
3-(Dimethylamino)-2-methylpropiophenone, ®- is unique due to its specific substitution pattern on the aromatic ring and the presence of the propiophenone backbone. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
48141-77-1 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(2R)-3-(dimethylamino)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
IBKTXALXQACSRE-SNVBAGLBSA-N |
Isomerische SMILES |
C[C@H](CN(C)C)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(CN(C)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


